N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide
Overview
Description
N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a pyridine ring and a benzamide group. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide typically involves the condensation of 2-pyridinecarboxaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. Finally, the benzamide group is introduced through an amidation reaction with benzoyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone and benzamide derivatives.
Scientific Research Applications
N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide involves its interaction with various molecular targets. The compound can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Similar in structure but may have different substituents on the thiazolidinone ring.
Benzamides: Compounds with a benzamide group but lacking the thiazolidinone ring.
Pyridine derivatives: Compounds with a pyridine ring but different functional groups.
Uniqueness
N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide is unique due to its combination of a thiazolidinone ring, a pyridine ring, and a benzamide group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S2/c20-14(11-6-2-1-3-7-11)18-19-15(21)13(23-16(19)22)10-12-8-4-5-9-17-12/h1-10H,(H,18,20)/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDYCLSAJKNVEM-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C\C3=CC=CC=N3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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